molecular formula C23H23N5O B12267673 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline

Cat. No.: B12267673
M. Wt: 385.5 g/mol
InChI Key: PBXZEGNOWAZRKA-UHFFFAOYSA-N
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Description

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to an azetidine ring, which is further substituted with a tert-butyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azetidine ring with the tert-butyl and benzodiazole substituents, followed by the formation of the quinoxaline core.

    Synthesis of Azetidine Intermediate: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide. The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base.

    Formation of Benzodiazole Moiety: The benzodiazole ring is typically formed through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.

    Coupling with Quinoxaline: The final step involves coupling the azetidine intermediate with a quinoxaline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler, hydrogenated products.

Scientific Research Applications

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate
  • 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
  • BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)

Uniqueness

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline is unique due to its specific combination of functional groups and structural features. The presence of both the quinoxaline and benzodiazole moieties, along with the azetidine ring, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C23H23N5O/c1-23(2,3)22-26-18-6-4-5-7-20(18)28(22)16-13-27(14-16)21(29)15-8-9-17-19(12-15)25-11-10-24-17/h4-12,16H,13-14H2,1-3H3

InChI Key

PBXZEGNOWAZRKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4

Origin of Product

United States

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